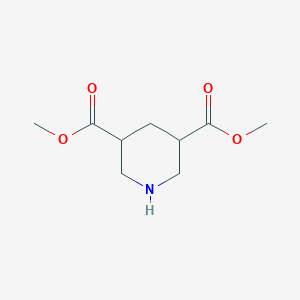

3,5-二甲基哌啶-3,5-二甲酸酯

描述

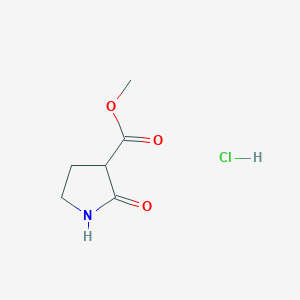

Dimethyl piperidine-3,5-dicarboxylate is a chemical compound that is used in organic synthesis . It is also known as 3,5-Dimethylpiperidine , which is a precursor to tibric acid . The compound is typically prepared by hydrogenation of 3,5-dimethylpyridine .

Synthesis Analysis

The synthesis of Dimethyl piperidine-3,5-dicarboxylate involves reactions of pyridine-3,5-dicarboxylic acid (PDCH2), bipositive d-metal ions (Cd2+, Zn2+, Co2+ and Cu2+) and various template molecules . The apparent activation energy of the synthesis reaction is 69.27 kJ mol−1, and the apparent reaction heat is –74.46 kJ mol−1 .Molecular Structure Analysis

The molecular structure of Dimethyl piperidine-3,5-dicarboxylate can be found in various databases . The pyridyl rings twist about the central C–C bond with dihedral angles of 7.6–15.6°, substantially reduced from 1, while the carboxylate group and pyridyl ring planes are nearly coplanar with one another (dihedral angles ≈ 0–10°) .Chemical Reactions Analysis

The chemical reactions of Dimethyl piperidine-3,5-dicarboxylate involve the use of amino alcohol/polyol templates on the formation of new compounds . The thermal decomposition reaction of Dimethyl piperidine-3,5-dicarboxylate has been studied .Physical And Chemical Properties Analysis

The physical and chemical properties of Dimethyl piperidine-3,5-dicarboxylate include a density of 1.2±0.1 g/cm3, a boiling point of 267.6±20.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C .科学研究应用

生物碱中间体的合成

3,5-二甲基哌啶-3,5-二甲酸酯已被用于生物碱中间体的合成。Danieli, Lesma, Passarella 和 Silvani (1997) 的一项研究展示了 1-苄基-顺式-哌啶-3,5-二甲酸二甲酯的便捷合成,为从容易获得的材料制备这种中间体提供了一种可靠的程序。这种合成在生物碱合成中开发 [sgrave]-对称中间体方面发挥着至关重要的作用 (Danieli 等,1997)。

不对称合成中的酶促水解

在另一个应用中,如 Danieli 等人 (1996) 所述,介-3,5-二甲基哌啶-3,5-二甲酸二甲酯使用各种酶进行了立体选择性酶促水解。这一过程在介-3,5-二甲基哌啶的对称性破坏中很重要,有助于生成具有确定对映选择性和绝对构型的半酯 (Danieli 等,1996)。

化学酶促合成

Liang, Lohse 和 Bols (2000) 探索了从包括 4-羟基吡啶-3,5-二甲酸二甲酯在内的非手性起始材料化学酶促合成光学纯异半乳糖法高明。这一过程涉及关键步骤,如脂肪酶 M 催化的水解形成不对称单酸,展示了 3,5-二甲基哌啶-3,5-二甲酸二甲酯在化学酶促合成中的多功能性 (Liang 等,2000)。

甜菜碱色素合成子制备

Hermann 和 Dreiding (1976) 研究了与车厘子酸相关的衍生物的制备,这些衍生物作为甜菜碱色素的合成子至关重要。他们发现了有效的方法,包括车厘子酸的催化氢化和随后的甲醇酯化,产生哌啶-二羧酸的二甲酯,突出了 3,5-二甲基哌啶-3,5-二甲酸二甲酯在色素合成中的另一个应用 (Hermann & Dreiding, 1976)。

光谱学和抗菌研究中的分析

在 VeeramaliniJ 和 Baskar (2017) 进行的一项研究中,合成了 3,5-二甲基-2,6-双(对甲苯基)哌啶-4-酮的衍生物 N-羟基-3,5-二甲基-2,6-双(对甲苯基)哌啶-4-酮,并进行了循环伏安研究。该化合物对伤寒沙门氏菌表现出很高的抑制作用,表明在抗菌研究中具有潜在的应用,并且光谱分析在理解这些化合物中很重要 (VeeramaliniJ & Baskar, 2017)。

安全和危害

未来方向

The future directions for Dimethyl piperidine-3,5-dicarboxylate include its use in the synthesis of new metal–organic frameworks and as an active electrode material for battery-supercapacitor hybrid energy storage devices . These applications stand at the forefront of energy technology, ready to power a brighter future for upcoming generations .

属性

IUPAC Name |

dimethyl piperidine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO4/c1-13-8(11)6-3-7(5-10-4-6)9(12)14-2/h6-7,10H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOEXRJBHOCBGFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CNC1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl piperidine-3,5-dicarboxylate | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)-acetic acid hydrochloride](/img/structure/B1391762.png)

![3-Azabicyclo[3.1.1]heptane-6-carboxylic acid hydrochloride](/img/structure/B1391765.png)

![2-[(6-Methylpyridazin-3-yl)oxy]acetic acid](/img/structure/B1391770.png)

![3-([1,2,4]Triazolo[4,3-b]pyridazin-6-ylthio)propanoic acid](/img/structure/B1391773.png)